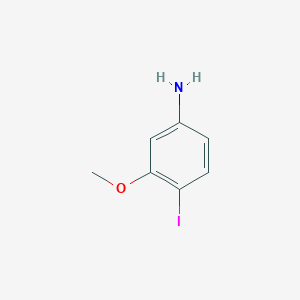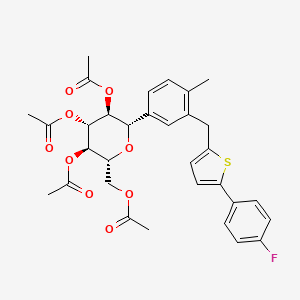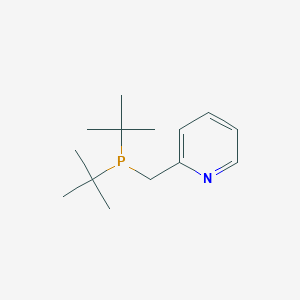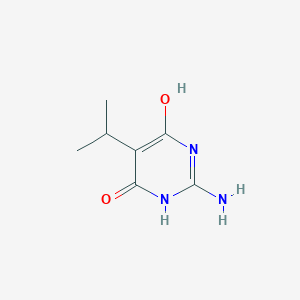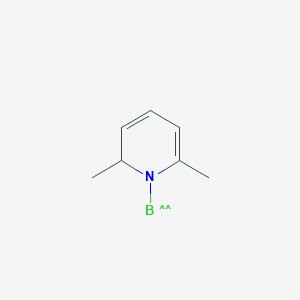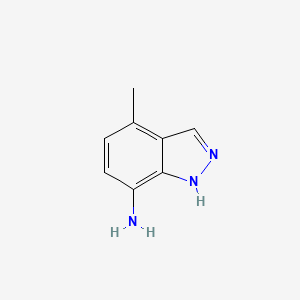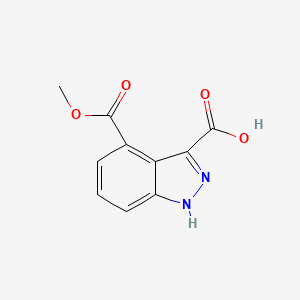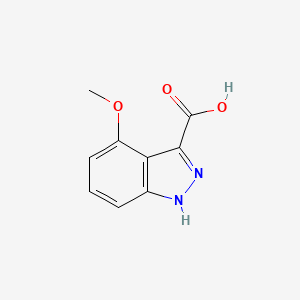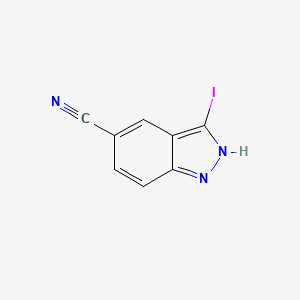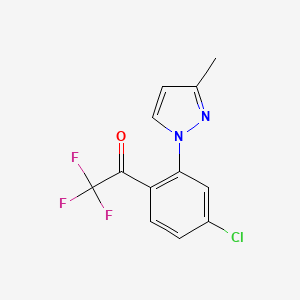
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C12H8ClF3N2O and its molecular weight is 288.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Chains
- Study on molecules similar to 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone shows that they can form hydrogen-bonded chains. These structures are significant for understanding molecular interactions and crystal engineering (Trilleras et al., 2005).
Supramolecular Structure and Synthesis
- Research into related pyrazolone structures, involving the synthesis and X-ray diffraction analysis, has provided insights into their supramolecular structures, relevant in the field of material science (Padilla-Martínez et al., 2011).
Antibacterial and Antifungal Activity
- Compounds similar to this compound have been synthesized and found to have significant antibacterial and antifungal properties. This application is crucial in pharmaceutical research and development (Sujatha et al., 2019).
Ultrasonics Promoted Synthesis
- New derivatives of pyrazoles have been synthesized under sonication conditions, demonstrating a novel method of chemical synthesis. This technique offers advantages like shorter reaction times and better yields, relevant in chemical process optimization (Trilleras et al., 2013).
Vilsmeier–Haack Reaction Approach
- The synthesis of pyrazole derivatives through the Vilsmeier–Haack reaction approach has been studied, showing potential as antimicrobial agents. This method is significant in synthetic chemistry and drug discovery (Bhat et al., 2016).
Synthesis of Biologically Active Compounds
- 3-phenyl-1H-pyrazole derivatives, related to the compound , have been synthesized and found to be intermediates in creating biologically active compounds. This is important in the development of new pharmaceuticals (Liu et al., 2017).
Crystallographic Study
- The crystal structure of related compounds has been established using X-ray crystallography and NMR spectroscopy, essential in understanding molecular configurations for various applications (Kumar et al., 1995).
Mechanism of Action
Target of Action
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone primarily targets specific enzymes involved in metabolic pathways. The compound is known to inhibit tryptophan hydroxylase, an enzyme crucial for the biosynthesis of serotonin. By targeting tryptophan hydroxylase, this compound effectively reduces serotonin production, which can be beneficial in conditions characterized by excessive serotonin levels .
Mode of Action
The interaction of this compound with tryptophan hydroxylase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin. As a result, the overall production of serotonin is decreased. The compound’s ability to inhibit tryptophan hydroxylase makes it a valuable tool in managing conditions like carcinoid syndrome, where serotonin overproduction is a problem .
Biochemical Pathways
This compound affects the serotonin biosynthesis pathway. By inhibiting tryptophan hydroxylase, the compound disrupts the conversion of tryptophan to 5-hydroxytryptophan, leading to reduced serotonin levels. This reduction in serotonin can influence various downstream effects, including decreased activation of serotonin receptors and modulation of serotonin-dependent physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed when administered orally and exhibits good bioavailability. It is distributed throughout the body, with a preference for tissues with high tryptophan hydroxylase activity. Metabolism primarily occurs in the liver, where the compound is converted into inactive metabolites. Excretion is mainly via the kidneys. These pharmacokinetic properties ensure that this compound maintains effective concentrations in the target tissues .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in serotonin levels. This decrease in serotonin can alleviate symptoms associated with serotonin overproduction, such as diarrhea and flushing in carcinoid syndrome. Additionally, the compound’s action can lead to reduced activation of serotonin receptors, which may have further therapeutic benefits in conditions where serotonin plays a pathogenic role .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and bioavailability of the compound. For instance, acidic environments may enhance the compound’s stability, while extreme temperatures could lead to degradation. Additionally, interactions with other medications or dietary components could influence the compound’s absorption and metabolism, thereby affecting its overall efficacy .
Properties
IUPAC Name |
1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKKCYYJEALSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649116 | |
| Record name | 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125828-30-9 | |
| Record name | 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



